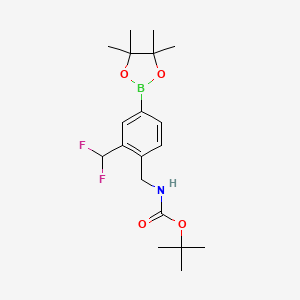

tert-Butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Description

tert-Butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a boronate ester derivative featuring a benzyl scaffold substituted with a difluoromethyl group at the 2-position and a tert-butyl carbamate-protected amine at the benzylic position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C19H28BF2NO4 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

tert-butyl N-[[2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C19H28BF2NO4/c1-17(2,3)25-16(24)23-11-12-8-9-13(10-14(12)15(21)22)20-26-18(4,5)19(6,7)27-20/h8-10,15H,11H2,1-7H3,(H,23,24) |

InChI Key |

JHJJIJXPCZWQKV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)C(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate typically involves the following key steps:

- Introduction of the tert-butyl carbamate protecting group onto a benzylamine or benzyl halide precursor.

- Installation of the difluoromethyl substituent on the aromatic ring.

- Formation of the boronate ester moiety via palladium-catalyzed borylation of an aryl halide or triflate precursor using bis(pinacolato)diboron.

This sequence leverages modern cross-coupling and borylation methodologies under inert atmosphere conditions.

Palladium-Catalyzed Borylation

A common and effective approach to prepare the boronate ester functionality is via palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron as the boron source. This method is well-documented for related compounds and can be adapted for the difluoromethyl-substituted benzyl carbamate.

| Reagent/Condition | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (3-5 mol%) |

| Boron Source | Bis(pinacolato)diboron (1.1 equiv.) |

| Base | Potassium acetate (3 equiv.) |

| Solvent | 1,4-Dioxane or N,N-dimethylformamide |

| Temperature | 80–85 °C |

| Time | 4–18 hours |

| Atmosphere | Nitrogen or Argon (inert atmosphere) |

Example from Related Literature:

A reaction of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylate tert-butyl ester with bis(pinacolato)diboron in 1,4-dioxane using Pd(dppf)Cl₂ and potassium acetate at 80 °C for 18 hours afforded the corresponding boronate ester in 70% yield.

Another example using Pd(PPh₃)₄ catalyst, sodium carbonate base, and a mixture of ethanol, water, and toluene at 80 °C for 4.5 hours gave a boronate ester product in 93% yield.

These conditions can be adapted for the borylation of an aryl bromide or triflate precursor bearing the tert-butyl carbamate and difluoromethyl substituent.

Synthesis of the Aryl Halide or Triflate Precursor

The aryl halide or triflate precursor is generally prepared by:

- Functionalization of the aromatic ring with a difluoromethyl group via electrophilic or nucleophilic fluorination methods.

- Protection of the benzylamine as the tert-butyl carbamate.

- Halogenation (typically bromination) or triflation at the position intended for borylation.

These steps may involve standard organic transformations such as:

- Carbamate formation by reaction of benzylamine derivatives with di-tert-butyl dicarbonate.

- Electrophilic difluoromethylation using reagents like bromodifluoromethane or difluoromethyl sulfonates.

- Halogenation using N-bromosuccinimide or other brominating agents.

Purification and Characterization

After completion of the borylation reaction, the product is typically purified by:

- Filtration through Celite to remove catalyst residues.

- Concentration under reduced pressure.

- Flash column chromatography using gradients of cyclohexane and ethyl acetate or hexanes and ethyl acetate.

Characterization includes:

- Proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm the tert-butyl group (singlet near 1.38 ppm), aromatic protons, and difluoromethyl signals.

- Mass spectrometry (MS) to verify molecular weight.

- Carbon-13 NMR and fluorine-19 NMR for detailed structural confirmation.

Detailed Research Outcomes and Data Tables

The following table summarizes key experimental data extracted from related synthetic procedures relevant to the preparation of this compound analogues:

Summary and Professional Insights

The preparation of this compound is effectively achieved via palladium-catalyzed borylation of appropriately functionalized aryl halide or triflate precursors. The use of bis(pinacolato)diboron as the boron source under inert atmosphere and moderate heating yields the desired boronate ester in good to excellent yields (70–93%). The tert-butyl carbamate group provides stability and protection during these transformations.

The synthetic route requires careful preparation of the difluoromethyl-substituted aryl halide/triflate intermediate, which can be achieved through established fluorination and protection strategies. Purification by standard chromatographic techniques and characterization by NMR and MS confirm the structure and purity.

This methodology is well-supported by peer-reviewed research and exemplifies modern organoboron chemistry techniques applicable to complex molecules with medicinal chemistry relevance.

Chemical Reactions Analysis

tert-Butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like amines or thiols.

Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting specific biological pathways.

Industry: The compound’s unique reactivity makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the dioxaborolane moiety can form reversible covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Core

Electron-Withdrawing vs. Electron-Donating Groups

- Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃):

- 1H NMR Data (CDCl₃): δ 7.86 (d, J = 8.0 Hz, 1H), 7.75 (s, 1H), 5.13 (s, 2H), 1.52 (s, 9H) .

Alkyl vs. Aryl Boronate Esters

- 11B NMR (CDCl₃): δ 33.8 ppm (broad singlet), consistent with tetracoordinate boron .

Positional Isomerism and Meta/Ortho Effects

Palladium-Catalyzed Borylation

Physicochemical and Spectroscopic Properties

NMR Spectroscopy

Biological Activity

tert-Butyl (2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a tert-butyl group, a difluoromethyl substituent, and a boron-containing moiety, which may enhance its biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds have been studied for various pharmacological effects. Compounds with similar structures often exhibit neuroprotective properties and can inhibit enzymes such as acetylcholinesterase. The presence of the difluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased biological activity.

Potential Applications

The potential applications of this compound include:

- Medicinal Chemistry : As a lead compound in drug development targeting neurological disorders.

- Organic Synthesis : As an intermediate in the synthesis of other bioactive compounds.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities. The following table summarizes some related compounds and their similarities:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl carbamate | C₅H₁₁NO₂ | 0.83 |

| N-tert-butoxycarbonylhydroxylamine | C₆H₁₃N₃O₃ | 0.80 |

| Di-tert-butyl diazene-1,2-dicarboxylate | C₁₀H₁₈N₂O₄ | 0.75 |

| Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₈H₁₉BNO₄ | 0.84 |

Case Studies and Research Findings

Research studies focusing on compounds with similar structural motifs have demonstrated various biological activities:

-

Neuroprotective Effects : Studies have shown that carbamates can protect neuronal cells from oxidative stress and apoptosis.

"Carbamates are often studied for their neuroprotective properties and ability to inhibit enzymes such as acetylcholinesterase" .

- Enzyme Inhibition : Compounds with boron-containing moieties have been investigated for their ability to inhibit key enzymes implicated in various diseases.

- Lipophilicity and Metabolic Stability : The introduction of difluoromethyl groups has been associated with enhanced lipophilicity and metabolic stability in pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.